1-Amino-9h-fluoren-9-ol
Description
1-Amino-9h-fluoren-9-ol is an organic compound that belongs to the class of fluorenes It is characterized by the presence of an amino group and a hydroxyl group attached to the fluorene backbone
Properties
CAS No. |
6957-58-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-amino-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H11NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13,15H,14H2 |
InChI Key |
IMQLFFIFLWXNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-9h-fluoren-9-ol can be synthesized through several methods. The reaction conditions typically involve heating the reaction mixture at 75°C and stirring it for 20 hours .
Industrial Production Methods: Industrial production of 1-Amino-9h-fluoren-9-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Reaction with 2-Aminobenzamides
1-Amino-9H-fluoren-9-ol participates in boron trifluoride (BF₃·Et₂O)-catalyzed reactions with 2-aminobenzamides to form conjugated benzamides. The reaction proceeds via an allenyl carbocation intermediate, leading to (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides (Figure 1) .
| Reaction Conditions | Product | Yield |
|---|---|---|
| Dichloromethane, RT, BF₃·Et₂O | (Z)-2-((2-(9H-fluoren-9-ylidene)ethylidene)benzamide | 65% |
Key Mechanistic Steps :
-
Protonation of the propargylic alcohol by BF₃, generating an allenyl carbocation.
-
Nucleophilic attack by the amine group of 2-aminobenzamide.
-
Formation of a conjugated imine via stereoselective addition (Z-configuration confirmed by XRD) .
Bromination with N-Bromosuccinimide (NBS)
In the presence of NBS, 1-amino-9H-fluoren-9-ol undergoes dibromination to yield (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide (Figure 2) .
| Reaction Conditions | Product | Yield |
|---|---|---|
| NBS, BF₃·Et₂O, RT | Dibrominated benzamide | 60% |
Mechanistic Pathway :
-
Bromine cation (Br⁺) addition to the electron-rich internal carbon of the allenyl intermediate.
-
Sequential bromination at the aromatic ring and allenyl positions, stabilized by BF₃ .
Functionalization via Nucleophilic Substitution
The amino group enables further derivatization:
-
Sulfonation : Reaction with sulfonating agents (e.g., chlorosulfonic acid) to introduce sulfonamide groups.
-
Acylation : Formation of amides via reaction with acyl chlorides or anhydrides.
Stability and Degradation
-
Photodegradation : Prolonged exposure to UV light induces decomposition, likely via radical-mediated pathways.
-
Oxidative Stability : The hydroxyl group renders the compound susceptible to autoxidation under aerobic conditions.
Structural Confirmation
Single-crystal XRD analysis confirms:
-
Stereochemistry : Z-configuration in substitution products .
-
Planarity : Coplanar arrangement of the fluorene and benzamide moieties, enhancing conjugation .
Comparison with Fluorenol
Unresolved Questions
-
Metabolic Fate : No studies on hepatic or enzymatic transformations.
-
Electrophilic Aromatic Substitution : Impact of the amino group on regioselectivity remains unexplored.
Scientific Research Applications
Scientific Research Applications
1-Amino-9H-fluoren-9-ol has been utilized in several areas of scientific research:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing complex organic molecules and materials. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in organic synthesis.
Biology
- Enzyme Interactions : The compound is used in studies focusing on enzyme interactions and protein labeling. Its structural properties allow it to act as a probe in biochemical assays.
Medicine
- Pharmaceutical Intermediate : Research indicates its potential as an intermediate in drug development. Notably, derivatives of 1-amino-9H-fluoren-9-ol have shown promising anticancer activities by inducing apoptosis in cancer cell lines.
Industry
- Dyes and Pigments : The compound finds applications in producing dyes and pigments due to its vibrant color properties. Additionally, it is explored for use in organic electronic materials.
The biological activities of 1-amino-9H-fluoren-9-ol are particularly notable in cancer research and antimicrobial studies.
Anticancer Activity
Research has demonstrated that 1-amino-9H-fluoren-9-ol exhibits significant anticancer properties:
- Mechanism of Action : It induces apoptosis by activating caspases, leading to cell death in various cancer cell lines such as T47D (breast) and HCT116 (colon) cells. The compound has been shown to inhibit anti-apoptotic proteins like BCL2, resulting in increased apoptotic activity.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T47D | <0.5 | Caspase activation |
| HCT116 | <0.5 | Apoptosis induction |
| SNU398 | <0.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens:
- In a study evaluating Schiff bases derived from fluorenone, 1-amino-9H-fluoren-9-ol exhibited notable activity against gram-positive and gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of 1-amino-9H-fluoren-9-ol derivatives revealed that they significantly inhibited cell proliferation in breast cancer cells (MCF7). The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition
Molecular docking studies indicated that 1-amino-9H-fluoren-9-ol effectively binds to key enzymes involved in metabolic pathways, suggesting its potential as an enzyme inhibitor for therapeutic applications.
Comparison with Related Compounds
To understand the unique properties of 1-amino-9H-fluoren-9-ol, it is helpful to compare it with similar compounds:
| Compound | Key Feature | Application |
|---|---|---|
| 9H-Fluoren-9-one | Lacks amino group; less reactive | Less versatile in synthesis |
| 4-Amino-9-fluorenone | Amino group at fourth position; different reactivity | Varies in biological activity |
Mechanism of Action
The mechanism of action of 1-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .
Comparison with Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene with similar chemical properties.
9-Fluorenone: An oxidized form of fluorene that serves as a precursor for the synthesis of 1-Amino-9h-fluoren-9-ol.
Fluoren-9-amine: A reduced form of 1-Amino-9h-fluoren-9-ol.
Uniqueness: 1-Amino-9h-fluoren-9-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Amino-9H-fluoren-9-ol (AF) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of AF, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.
Chemical Structure and Properties
1-Amino-9H-fluoren-9-ol is characterized by the presence of an amino group at the 1-position and a hydroxyl group at the 9-position of the fluorenyl structure. Its molecular formula is C13H11NO, with a molar mass of 201.23 g/mol. The structural uniqueness of AF contributes to its diverse chemical reactivity and biological interactions.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9H-Fluoren-9-ol | Hydroxyl group at position 9 | Lacks amino group; less reactive in biological systems |
| 3-Nitrofluorene | Nitro group at position 3 | Different solubility and reactivity compared to AF |
| 1-Amino-9H-fluoren-9-ol | Amino group at position 1 | Exhibits distinct chemical and biological properties |
Anticancer Properties
Recent studies have highlighted the anticancer potential of AF and its derivatives. For instance, AF has been evaluated for its effects on various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). Research indicates that AF exhibits cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a study examining the anticancer efficacy of AF derivatives, compounds were synthesized and tested against A549 and MDA-MB-231 cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutic agents such as Taxol, indicating their potential as novel anticancer therapeutics .
Antimicrobial Activity
AF has also shown promising antimicrobial activity against various pathogens. The compound's ability to interact with bacterial membranes may contribute to its effectiveness as an antimicrobial agent. In vitro studies have demonstrated significant inhibition of multidrug-resistant strains, suggesting that AF could serve as a lead compound in developing new antibiotics .
Comparative Antimicrobial Efficacy
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 1-Amino-9H-fluoren-9-ol | Staphylococcus aureus | 10 |
| 2,7-Dichloro-9H-fluorene | Escherichia coli | 12 |
| Taxol | A549 Cell Line | Reference Standard |
The biological activity of AF is attributed to its ability to interact with various molecular targets within cells. The amino and hydroxyl groups facilitate hydrogen bonding with proteins, potentially influencing their structure and function. Additionally, the lipophilicity of AF allows it to penetrate cellular membranes effectively, reaching intracellular targets that mediate its pharmacological effects .
Molecular Interactions
Studies utilizing molecular docking simulations have provided insights into how AF binds to specific protein targets. For example, binding affinities for dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, were evaluated. The results indicated that AF derivatives could effectively inhibit DHFR activity, leading to impaired cellular proliferation in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
